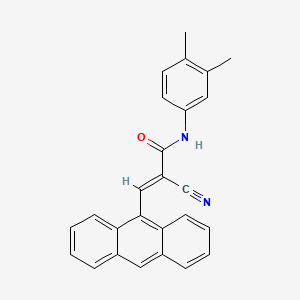![molecular formula C19H22N2O B11546968 4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide](/img/structure/B11546968.png)
4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The general reaction can be represented as follows:
R1C(=O)R2+H2NNH2→R1C(=NNH2)R2+H2O
In this case, the carbonyl compound is 4-phenylbutanone, and the hydrazine derivative is phenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of 4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and carbonyl compound.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding hydrazine and carbonyl compound.
Substitution: The major products are substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazone functional group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenylbutanone: The carbonyl precursor used in the synthesis of the hydrazone.
Phenylhydrazine: The hydrazine derivative used in the synthesis.
Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.
Uniqueness
4-phenyl-N’-[(1E)-1-phenylpropylidene]butanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of phenyl groups and the hydrazone functional group make it a versatile compound with potential applications in various fields. Its reactivity and ability to form stable derivatives further enhance its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-phenyl-N-[(E)-1-phenylpropylideneamino]butanamide |
InChI |
InChI=1S/C19H22N2O/c1-2-18(17-13-7-4-8-14-17)20-21-19(22)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,2,9,12,15H2,1H3,(H,21,22)/b20-18+ |
InChI-Schlüssel |
AOGRJEKVDOWKIQ-CZIZESTLSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)CCCC1=CC=CC=C1)/C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=NNC(=O)CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546923.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)
![3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11546933.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B11546940.png)
![N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11546947.png)
![2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11546949.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11546954.png)
![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546973.png)